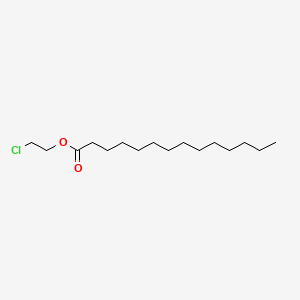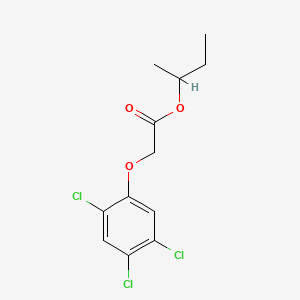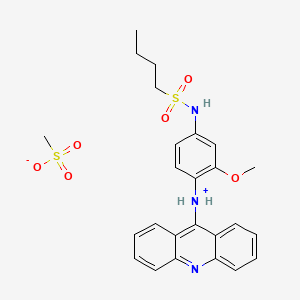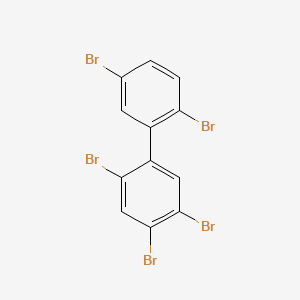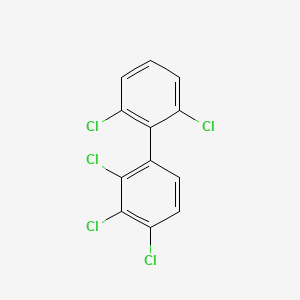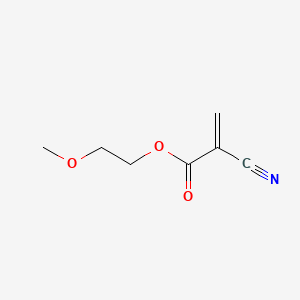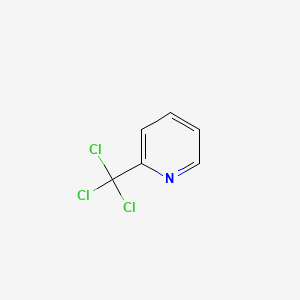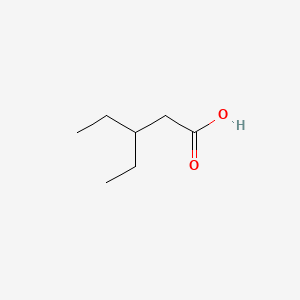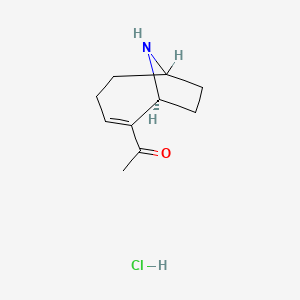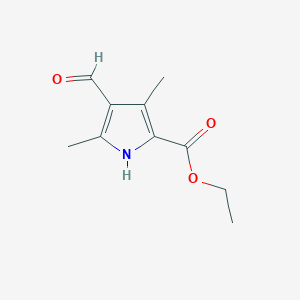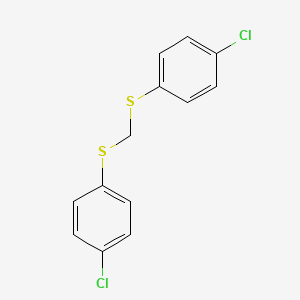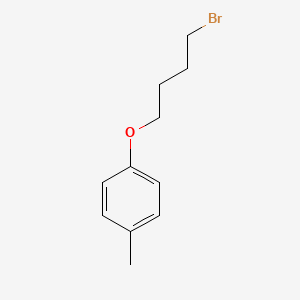
1H-Perfluorononane
Descripción general
Descripción
- 1H-Perfluorononane (C~9~HF~19~) is a fluoroalkane compound belonging to the class of perfluorinated compounds (PFCs) .
- It is a common liquid perfluoro-n-alkane.
- It is biologically inert, immiscible with water, and has low viscosity and surface tension.
- Often used as an ideal oral contrast agent due to its properties.
Molecular Structure Analysis
- Formula : C~9~HF~19~
- Molecular Weight : 470.0739 g/mol
- IUPAC Standard InChI : InChI=1S/C9HF19/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28/h1H
- IUPAC Standard InChIKey : CUNIPPSHVAZKID-UHFFFAOYSA-N
Chemical Reactions Analysis
- Information on specific chemical reactions involving 1H-Perfluorononane is not readily available in the literature.
Physical And Chemical Properties Analysis
- Physical Form : Liquid
- Density : 1.799 g/mL at 25°C
- Flash Point : 138°C
- Refractive Index : n20/D 1.276
- Stability : Stable under normal conditions
Aplicaciones Científicas De Investigación
Application 1: Quantitative 1H NMR Methodology for Purity Assay
- Scientific Field : Analytical Chemistry
- Methods of Application : The 1H qNMR method is based on experiment optimization and simulation. The study showed that parameter settings, including flip angle, relaxation delay, transmitter frequency offset, scan number, and data point, had different effects on the quantification errors .
- Results or Outcomes : The method validation proved that the 1H qNMR methodology delivered high accuracy with the measurement uncertainty (0.60 %) . The results demonstrated that the proposed 1H qNMR method provided clear guidance on the practical implementation of accurate quantification of low molecular mass compounds .
Application 2: Recognition of Microorganisms and Antimicrobial Susceptibility Tests
- Scientific Field : Clinical Microbiology
- Summary of the Application : 1H-Perfluorononane is used in the field of clinical microbiology for the recognition of microorganisms and antimicrobial susceptibility tests . This technique has been employed for easy and quick recognition of microorganisms, in antimicrobial susceptibility tests and even for the diagnosis of different infectious conditions .
- Methods of Application : The 1H NMR technique is easy to use and quick to recognize microorganisms and provides sensitivity to antimicrobials . It can be used to directly investigate biological samples and cell cultures without requiring significant sample preparation .
Application 3: Profiling of Natural Products
- Scientific Field : Natural Product Chemistry
- Summary of the Application : 1H-Perfluorononane is used in the field of natural product chemistry for the profiling of natural products . This technique has been employed for the structural determination of molecules .
- Methods of Application : The 1H NMR technique is used for direct mixture analysis, and therefore, NMR has demonstrated a unique potential to be used for metabolic mixture analysis . It can be used to directly investigate biological samples and cell cultures without requiring significant sample preparation .
Application 4: Detection and Treatment of Perfluorinated Compounds
- Scientific Field : Environmental Science
- Summary of the Application : 1H-Perfluorononane is used in the field of environmental science for the detection and treatment of perfluorinated compounds (PFCs) . PFCs are a novel type of environmental pollutant with a specific structure .
- Methods of Application : The study reviews the hazardous effects, detection technologies, and treatment methods of PFCs . It presents the current status of PFCs pollution in water, the atmosphere, soil, and organisms .
- Results or Outcomes : The review systematically analyzes the treatment effects, removal mechanisms, and future directions of various technologies to provide support and suggestions for PFCs pollution control technologies .
Application 5: Structural Determination of Molecules
- Scientific Field : Molecular Chemistry
- Summary of the Application : 1H-Perfluorononane is used in the field of molecular chemistry for the structural determination of molecules . This technique has been employed for easy and quick recognition of microorganisms, in antimicrobial susceptibility tests and even for the diagnosis of different infectious conditions .
- Methods of Application : The 1H NMR technique is easy to use and quick to recognize microorganisms and provides sensitivity to antimicrobials . It can be used to directly investigate biological samples and cell cultures without requiring significant sample preparation .
Safety And Hazards
- Not considered hazardous by the 2012 OSHA Hazard Communication Standard.
- Warning : Reproductive Harm.
- Avoid contact with skin, eyes, and inhalation.
- Keep away from heat and sources of ignition.
Direcciones Futuras
- Research on its environmental impact and potential applications continues.
- Further studies may explore its use as an oral contrast agent and in polymer photovoltaic cells.
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF19/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNIPPSHVAZKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CF2H, C9HF19 | |
| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335836 | |
| Record name | 1H-Perfluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Perfluorononane | |
CAS RN |
375-94-0 | |
| Record name | 1H-Perfluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



